3-Methylamino-4-nitro-benzoic acid ethyl ester
Overview
Description
Esters are derived from carboxylic acids . In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .
Synthesis Analysis
Esters can be made from carboxylic acids and alcohols . The two combine together, losing a molecule of water in the process . This is known as esterification .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure would depend on the specific ester .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols . They can also react with Grignard reagents .Physical and Chemical Properties Analysis
Esters have characteristic aromas and flavors . They are usually less dense than water . The physical and chemical properties of a specific ester would depend on its structure.Scientific Research Applications
Synthesis and Photolabile Properties
3-Methylamino-4-nitro-benzoic acid ethyl ester has been studied in the context of synthesizing photolabile α‐methyl nitrobenzyl compounds. Such compounds exhibit superior photochemical release properties compared to their non-α‐methyl counterparts. This synthesis, which includes the production of both hydroxy and amine-substituted α‐methyl nitrobenzyl compounds, is significant for developing a range of nitrobenzyl protecting groups (Salerno & Cleaves, 2004).
Role in Dabigatran Etexilate Synthesis
This compound also plays a role in the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor used as an anticoagulant. The process involves multiple steps, including condensation and catalytic hydrogenation, demonstrating the compound's utility in complex organic syntheses (Chen Guohua, 2013).
Applications in Plasma Analysis
In plasma analysis, derivatives of this compound have been utilized. For instance, YC-93, a cerebral vasodilator, was determined in plasma through a process involving the oxidation to a pyridine analogue and detection by electron capture gas chromatography, highlighting the compound's relevance in analytical chemistry (Higuchi, Sasaki, & Sado, 1975).
Novel Chemical Transformations
Research has shown that derivatives of this compound can undergo unique chemical transformations. For example, base-induced rearrangement of related compounds leads to novel molecular structures, indicating its potential in developing new chemical reactions and products (PeetNorton, Sunder, & Barbuch, 1980).
Polycondensation and Polymer Development
The compound has implications in polymer science, specifically in the polycondensation of m-(octylamino)benzoic acid esters. This process is key to extending the synthesis of well-defined condensation polymers from para- to meta-substituted polymers, demonstrating the compound's utility in advanced materials science (Ryuji Sugi et al., 2005).
Development of Anticancer Compounds
Additionally, derivatives of this compound have been utilized in the synthesis of new heterocyclic compounds with potential anticancer activity. This research, involving multiple synthesis routes, demonstrates the compound's role in medicinal chemistry (L.-Z. Liu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(methylamino)-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)7-4-5-9(12(14)15)8(6-7)11-2/h4-6,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQRFNRVPHKLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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